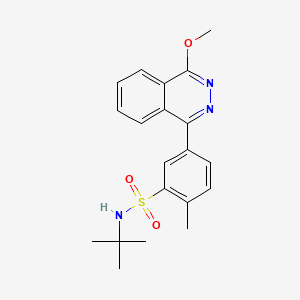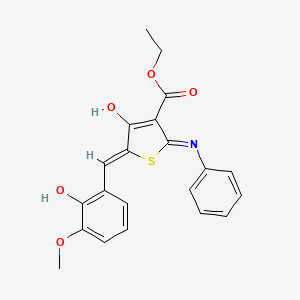![molecular formula C19H19N3O3S B11616380 5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11616380.png)
5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-11-methyl-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-dien-3-one is a complex organic compound with a unique structure that includes a benzodioxole moiety, a thiazole ring, and a triazatricyclo framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxole moiety, the construction of the thiazole ring, and the assembly of the triazatricyclo framework. Each step requires specific reaction conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially leading to new derivatives with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to high temperatures, and may require the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Wissenschaftliche Forschungsanwendungen
5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-11-methyl-8-thia-4,6,11-triazatricyclo[740
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity, making it a candidate for drug development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: It might be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which 5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it might bind to enzymes or receptors, altering their activity and leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one: shares structural similarities with other compounds that contain benzodioxole or thiazole moieties.
Benzodioxole derivatives: These compounds are known for their biological activity and are often used in drug development.
Thiazole derivatives: These compounds are also of interest in medicinal chemistry due to their potential therapeutic effects.
Uniqueness
What sets this compound apart is its unique combination of structural features, which may confer distinct properties and activities not seen in other compounds.
Eigenschaften
Molekularformel |
C19H19N3O3S |
|---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C19H19N3O3S/c1-22-7-6-12-15(9-22)26-19-17(12)18(23)20-16(21-19)5-3-11-2-4-13-14(8-11)25-10-24-13/h2-5,8,16,21H,6-7,9-10H2,1H3,(H,20,23)/b5-3+ |
InChI-Schlüssel |
DYSYAESWLVHFPF-HWKANZROSA-N |
Isomerische SMILES |
CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)/C=C/C4=CC5=C(C=C4)OCO5 |
Kanonische SMILES |
CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C=CC4=CC5=C(C=C4)OCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616298.png)
![6-imino-7-(3-methoxypropyl)-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11616299.png)

![2-(4-bromophenyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B11616311.png)
![ethyl (5Z)-2-[(3,4-dichlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11616316.png)
![7-tert-Butyl-5,6-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B11616326.png)
![4-[(E)-(3,5-dimethyl-1,2-oxazol-4-yl)diazenyl]benzoic acid](/img/structure/B11616337.png)
![methyl (3-{(Z)-[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11616343.png)
![2-[(2-furylmethyl)amino]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616349.png)



![ethyl (5Z)-5-[[2-[(3-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B11616378.png)
![N-ethyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11616385.png)
